N-hidroxicuanidinas

N-Hydroxyguanidines are a class of organic compounds characterized by the presence of an N-hydroxy group attached to a guanidine moiety. These derivatives exhibit a wide range of biological activities and applications due to their unique structural features. Structurally, they consist of a nitrogen atom double-bonded to an oxygen atom (N-O) with a positively charged guanidinium group adjacent. This functional group endows N-hydroxyguanidines with potential antimicrobial, antifungal, and anti-inflammatory properties.

In the pharmaceutical field, these compounds are of significant interest as they can act as bioavailability enhancers or serve as precursors for other biologically active molecules. Additionally, some N-hydroxyguanidine derivatives have been explored for their role in inhibiting metalloproteinases, which could be beneficial in treating various diseases such as arthritis.

These substances also find applications in the synthesis of certain agrochemicals and can act as catalysts or promoters in organic reactions due to their basic nature. Overall, N-hydroxyguanidines represent a versatile class of compounds with promising prospects across multiple sectors, including drug discovery, agriculture, and materials science.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

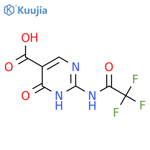

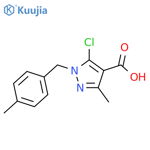

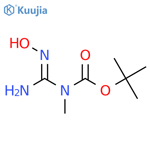

|

tert-butyl N-(N-hydroxycarbamimidoyl)-N-methylcarbamate | 2172397-15-6 | C7H15N3O3 |

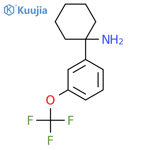

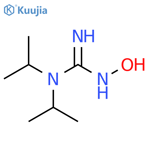

|

Guanidine, N'-hydroxy-N,N-bis(1-methylethyl)- | 903094-79-1 | C7H17N3O |

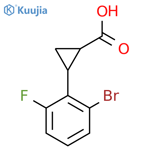

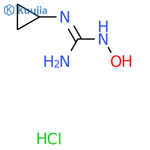

|

N-Cyclopropyl-N'-hydroxyguanidine hydrochloride | 1173619-83-4 | C4H10ClN3O |

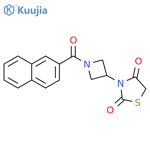

|

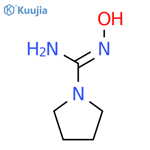

N'-hydroxypyrrolidine-1-carboximidamide | 551935-98-9 | C5H11N3O |

|

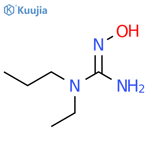

1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine | 1251403-23-2 | C7H17N3O |

|

1-Ethyl-2-hydroxy-1-propylguanidine | 54207-45-3 | C6H15N3O |

|

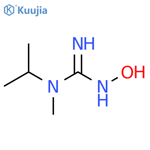

Guanidine, N'-hydroxy-N-methyl-N-(1-methylethyl)- | 54207-48-6 | C5H13N3O |

|

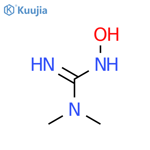

N'-Hydroxy-N,N-dimethylguanidine | 29044-27-7 | C3H9N3O |

Literatura relevante

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Proveedores recomendados

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados